

Formoterol Hemifumarate Hydrate: A Novel Ferroptosis Inhibitor with Therapeutic Potential

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Compound of Interest

Compound Name: *Formoterol hemifumarate hydrate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] It has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.[2][3] The discovery of ferroptosis has opened new avenues for therapeutic intervention, and there is a growing interest in identifying potent and clinically applicable ferroptosis inhibitors.[4] This technical guide focuses on the emerging role of **formoterol hemifumarate hydrate**, a clinically approved β 2-adrenergic agonist, as a novel and potent inhibitor of ferroptosis.[5][6]

Recent studies have identified formoterol as a robust protector against ferroptotic cell death across various cell lines and in vivo models.[5][6] Mechanistic investigations have revealed that formoterol acts as a direct scavenger of lipid peroxyl radicals, a key driver of ferroptosis, through its unique ortho-amino phenol moiety.[5] This mechanism is independent of the classical ferroptosis regulatory pathways involving glutathione peroxidase 4 (GPX4) and ferroptosis suppressor protein 1 (FSP1).[5] The clinical approval of formoterol for the treatment of asthma and chronic obstructive pulmonary disease (COPD) positions it as a promising candidate for drug repurposing in diseases where ferroptosis plays a critical role.[5][7]

This guide provides a comprehensive overview of the current understanding of formoterol as a ferroptosis inhibitor, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of Formoterol in Inhibiting Ferroptosis

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of **formoterol hemifumarate hydrate** in preventing ferroptotic cell death and associated pathologies.

Table 1: In Vitro Inhibition of Ferroptosis by Formoterol

Cell Line	Ferroptosis Inducer	Formoterol Concentration	% Inhibition of Cell Death	Reference
HT-1080 (Human Fibrosarcoma)	RSL-3	Concentration-dependent	Data not fully available	[8]
HT-1080 (Human Fibrosarcoma)	Erastin	Concentration-dependent	Data not fully available	[8]
Oxidized Egg Phosphatidylcholine Liposomes	Lipid Peroxidation	10 - 100 μ M	Scavenges lipid peroxyl radicals	[8]

Note: While the primary literature indicates a concentration-dependent inhibition, specific IC50 values and percentage inhibition at various concentrations are not publicly available at this time. Further details are expected from the full publication of Teng et al., 2025.

Table 2: In Vivo Efficacy of Formoterol in an Acetaminophen-Induced Acute Liver Injury Model

Animal Model	Treatment Group	Formoterol Dosage	Key Outcomes	Reference
Mice	Acetaminophen (APAP) + Formoterol	1 mg/kg	Reduced acute liver injury and hepatic lipid peroxidation	[8]
Mice	Acetaminophen (APAP) + Formoterol	5 mg/kg	Significantly alleviated acute liver injury, reduced hepatic lipid peroxidation, and preserved tissue integrity	[5][8]

Note: This model is widely used to study drug-induced liver injury where ferroptosis is a contributing factor.[7][8][9] Specific quantitative data on liver enzyme levels (ALT, AST) and lipid peroxidation markers (MDA) from the formoterol treatment groups are pending full publication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate formoterol's role as a ferroptosis inhibitor.

In Vitro Ferroptosis Induction and Inhibition Assay

This protocol describes the induction of ferroptosis in a cancer cell line and the assessment of the inhibitory effect of formoterol.

- Cell Line: HT-1080 human fibrosarcoma cells.
- Materials:
 - HT-1080 cells (ATCC® CCL-121™)

- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Formoterol hemifumarate hydrate** (dissolved in DMSO)
- RSL-3 (a GPX4 inhibitor, dissolved in DMSO)[10]
- Erastin (a system Xc- inhibitor, dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Procedure:
 - Cell Seeding: Seed HT-1080 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]
 - Pre-treatment with Formoterol: Pre-treat the cells with various concentrations of **formoterol hemifumarate hydrate** for 1-2 hours.
 - Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL-3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the wells and incubate for 24 hours.[5]
 - Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Acetaminophen-Induced Acute Liver Injury Model

This protocol details the in vivo model used to assess the protective effects of formoterol against drug-induced liver injury, a process involving ferroptosis.[7][8]

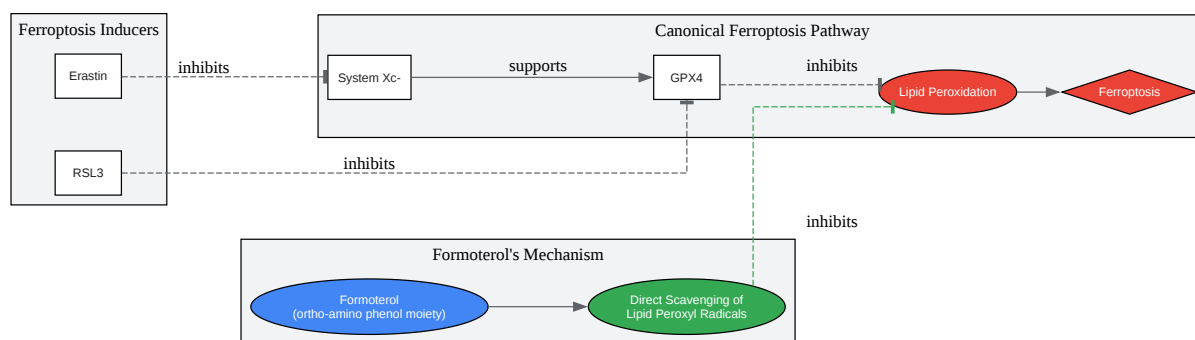
- Animal Model: C57BL/6J mice.

- Materials:
 - Acetaminophen (APAP)
 - **Formoterol hemifumarate hydrate**
 - Saline solution
 - ALT and AST assay kits
 - Malondialdehyde (MDA) assay kit (for lipid peroxidation)
 - Histology supplies (formalin, paraffin, H&E stain)
- Procedure:
 - Animal Acclimatization: Acclimate mice for at least one week with free access to food and water.
 - Fasting: Fast the mice for 12-16 hours before APAP administration.[\[7\]](#)
 - Treatment:
 - Administer **formoterol hemifumarate hydrate** (1 mg/kg or 5 mg/kg) or vehicle control via intraperitoneal (IP) injection.
 - After a designated pre-treatment time, administer a single dose of APAP (e.g., 300-500 mg/kg) via IP injection.[\[7\]](#)
 - Sample Collection: At a specified time point (e.g., 24 hours) after APAP administration, euthanize the mice and collect blood and liver tissue.
 - Biochemical Analysis:
 - Measure serum ALT and AST levels to assess liver damage.
 - Measure MDA levels in liver tissue homogenates to quantify lipid peroxidation.

- Histological Analysis: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and necrosis.

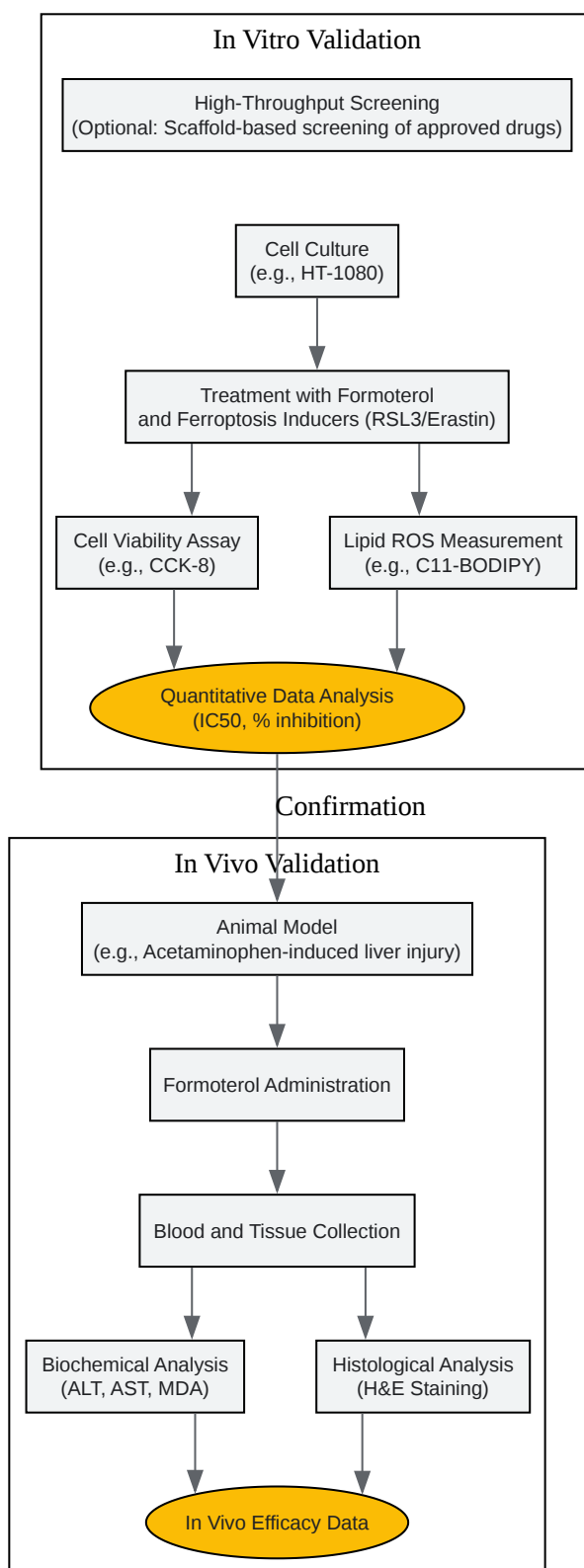
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of formoterol and the experimental workflow for its investigation.



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Mechanism of Formoterol in Ferroptosis Inhibition.



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Experimental Workflow for Investigating Formoterol.

Conclusion

Formoterol hemifumarate hydrate has emerged as a promising, clinically approved inhibitor of ferroptosis.[5] Its unique mechanism of directly scavenging lipid peroxyl radicals, independent of the classical GPX4 and FSP1 pathways, offers a novel therapeutic strategy for a range of diseases where ferroptosis is implicated.[5] The in vitro and in vivo data, although still emerging, strongly support its anti-ferroptotic activity.[5][8] As a widely used and well-tolerated drug, formoterol represents a compelling example of drug repurposing that could accelerate the development of ferroptosis-targeted therapies.[5] Further research, particularly the full publication of detailed quantitative studies, is anticipated to solidify its potential in this exciting field. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of formoterol in ferroptosis-driven diseases.

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